molecular formula C10H17N3O2 B592200 tert-Butyl 2-cyanopiperazine-1-carboxylate CAS No. 1053656-76-0

tert-Butyl 2-cyanopiperazine-1-carboxylate

Cat. No.: B592200
CAS No.: 1053656-76-0
M. Wt: 211.265
InChI Key: YCIUFWZZINYMBA-UHFFFAOYSA-N
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Description

The Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous motif in medicinal chemistry. nih.govtandfonline.com Its prevalence in a wide array of therapeutic agents stems from a combination of favorable physicochemical properties. The two nitrogen atoms provide handles for introducing diverse substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. Furthermore, the piperazine core can improve the pharmacokinetic profile of drug candidates, enhancing properties like aqueous solubility and bioavailability. nih.gov

The structural flexibility of the piperazine ring allows it to act as a versatile linker or to be incorporated as a core component of a larger molecular architecture. Consequently, piperazine derivatives have found application in a broad spectrum of therapeutic areas, including as antipsychotic, antidepressant, and anxiolytic agents. nih.gov

Importance of Cyano-Substituted Piperazines in Advanced Chemical Transformations

The introduction of a cyano group onto the piperazine scaffold, particularly at the carbon framework, imparts unique reactivity and functionality. The cyano group is a powerful electron-withdrawing group and can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for the formation of other heterocyclic rings.

In the context of medicinal chemistry, the cyano group can act as a key pharmacophore, engaging in specific interactions with biological targets. For instance, derivatives containing a 2-cyanoacrylamide moiety tethered to a piperazine have been investigated as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target of interest in cancer and inflammatory diseases. nih.gov The cyano group's ability to participate in covalent interactions, sometimes reversibly, is a strategy employed in the design of highly potent and selective enzyme inhibitors.

Positioning tert-Butyl 2-cyanopiperazine-1-carboxylate within the Context of Current Chemical Innovation

This compound is a chiral, non-symmetrical piperazine derivative that embodies the principles of modern synthetic utility. The molecule features several key functional groups that position it as a valuable building block in contemporary chemical research.

The tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms serves as a common and readily removable protecting group. This allows for selective functionalization of the second nitrogen atom. The cyano group at the 2-position provides a reactive handle for a wide range of synthetic manipulations, as discussed previously.

A key application that underscores the importance of the 2-cyanopiperazine core is its role as a precursor in the synthesis of potent therapeutic agents. For example, 2-cyanopiperazine has been identified as a useful intermediate in the preparation of the HIV protease inhibitor Indinavir. google.com The synthesis of such complex and biologically important molecules often relies on the availability of versatile and strategically functionalized building blocks like this compound.

While extensive peer-reviewed literature specifically detailing the synthesis and reactivity of this compound is not abundant, its commercial availability and the established utility of its core components point to its significance as a tool in the discovery and development of new chemical entities.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUFWZZINYMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718778
Record name tert-Butyl 2-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-76-0
Record name tert-Butyl 2-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design for Tert Butyl 2 Cyanopiperazine 1 Carboxylate

Novel Synthetic Routes and Process Optimization

Green Chemistry Principles in tert-Butyl 2-cyanopiperazine-1-carboxylate Synthesis

The integration of green chemistry principles is crucial for developing sustainable and environmentally responsible methods for synthesizing this compound. Key areas of focus include the use of safer reagents, the development of catalytic processes, and the adoption of enabling technologies like continuous flow.

Recent advancements in photoredox catalysis offer a greener alternative for the functionalization of piperazine (B1678402) rings. mdpi.com These methods can utilize organic photocatalysts, which are often derived from renewable materials and are more sustainable and cost-effective than traditional transition-metal catalysts. mdpi.com Such approaches can promote C-H functionalization under mild conditions, reducing energy consumption and avoiding the use of hazardous reagents. mdpi.com For instance, photoredox methods that facilitate decarboxylative annulation can build the piperazine ring itself from glycine-based precursors and various aldehydes under mild conditions, sometimes in continuous flow systems. organic-chemistry.org

Furthermore, a significant green consideration in cyanation reactions is the choice of the cyanide source. Traditional reagents like hydrogen cyanide (HCN) and trimethylsilyl (B98337) cyanide (TMSCN) are highly toxic and volatile. nih.gov Green chemistry encourages the development and use of safer, solid cyanide salts or alternative cyanating agents that are less hazardous to handle and reduce the risk of exposure. nih.govnumberanalytics.comnih.gov Process design also plays a role; for example, ensuring that waste streams containing cyanide are rigorously treated, often with bleach, to neutralize the toxic material before disposal. researchgate.net

The selection of solvents is another core tenet of green chemistry. Efforts are ongoing to replace hazardous solvents with greener alternatives, a principle that can be applied to every step of the synthesis, from the reaction itself to purification. unibo.it

Investigation of Intermediate Compounds and Reaction Mechanisms

Understanding the key intermediates and reaction mechanisms is fundamental to optimizing the synthesis of this compound and controlling the formation of the desired product with high selectivity.

Role of 2-Formyl-piperidine-1-carboxylic Acid tert-Butyl Ester in Synthesis

While not a direct precursor to the piperazine target, 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester serves as an illustrative example of a versatile intermediate in heterocyclic synthesis. numberanalytics.commdpi.com This compound is a valuable building block for creating complex piperidine (B6355638) derivatives, which are important scaffolds in pharmaceutical development, particularly in neuropharmacology. numberanalytics.commdpi.com Its aldehyde functional group allows for a wide range of subsequent chemical transformations.

For the synthesis of the target piperazine compound, a more direct and relevant intermediate is the intact N-Boc-piperazine ring, which can be functionalized directly. whiterose.ac.ukresearchgate.net A key strategy involves the direct α-lithiation of N-Boc protected piperazines. This process generates a nucleophilic carbanion at the C-2 position, which can then be "trapped" by an electrophile, such as a cyanating agent, to introduce the desired cyano group. whiterose.ac.ukresearchgate.net This direct functionalization is an efficient strategy that avoids the need to build the ring with the substituent already in place.

Mechanistic Studies of Cyanation Reactions on Piperazine Scaffolds

The introduction of a cyano group onto a piperazine scaffold can be achieved through several mechanistic pathways, with direct C-H functionalization being a prominent strategy. One common mechanism involves the deprotonation of the α-carbon of an N-Boc protected piperazine using a strong, non-nucleophilic base, such as sec-butyllithium (B1581126) (s-BuLi), typically at cryogenic temperatures (-78 °C) to prevent side reactions. whiterose.ac.ukresearchgate.net This lithiation step generates a transient organolithium intermediate. This highly reactive species can then undergo a nucleophilic substitution reaction with an electrophilic cyanating agent to form the C-CN bond.

Alternatively, photoredox catalysis offers a different mechanistic route. researchgate.netnsf.gov In this approach, a photocatalyst, upon excitation by visible light, can induce a single electron transfer (SET) from the piperazine nitrogen. researchgate.net This generates a nitrogen-centered radical cation. Subsequent deprotonation at the α-carbon by a mild base produces an α-amino radical. This radical is the key intermediate that can then be intercepted by a cyanide source to yield the final product. This method avoids the use of highly basic and pyrophoric organolithium reagents. researchgate.netnsf.gov

Metal-catalyzed reactions provide another avenue. For example, copper-catalyzed methods have been developed for the cyanation of heterocycle C-H bonds using non-toxic and readily available cyanating agents. rsc.org These reactions often proceed via a mechanism involving C-H bond activation facilitated by the metal catalyst. rsc.org

Scalable Production and Process Chemistry Considerations

Translating a laboratory-scale synthesis of this compound to an industrial scale introduces significant challenges related to safety, efficiency, and cost. Process chemistry focuses on developing robust, reliable, and safe manufacturing protocols.

Industrial Scale-Up Challenges and Solutions

The industrial-scale synthesis involving cyanation reactions presents several major hurdles:

Hazardous Reagents : The primary challenge is the handling of large quantities of highly toxic cyanide reagents. researchgate.netacs.org Accidental release of hydrogen cyanide gas is a significant safety risk. Solutions involve implementing strict safety protocols, using dedicated and contained equipment, installing cyanide detectors, and having emergency response plans in place. numberanalytics.comresearchgate.net The use of less volatile cyanide salts instead of gaseous HCN is a common strategy to mitigate risk. nih.gov

Reaction Control : Many cyanation procedures, particularly those involving organometallic intermediates like lithiated piperazines, require cryogenic temperatures (e.g., -78 °C) to ensure high selectivity and prevent decomposition. acs.org Maintaining such low temperatures in large-scale batch reactors is energy-intensive and can be difficult to control, leading to poor heat transfer and the formation of impurities. acs.org

To address these issues, industries focus on process optimization, which includes developing robust processes with in-line monitoring and control systems to ensure consistent reaction conditions and minimize waste generation. numberanalytics.com

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology to overcome many of the challenges associated with the scale-up of hazardous reactions like cyanation. springerprofessional.denih.govresearchgate.net This approach offers several distinct advantages over traditional batch processing:

Enhanced Safety : In a flow reactor, only small volumes of the reaction mixture, including hazardous reagents, are present at any given moment. acs.orgresearchgate.net This minimizes the potential impact of a runaway reaction or accidental release, making the process inherently safer. researchgate.netacs.org

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio of microreactors or coil reactors allows for extremely efficient heat exchange. nih.govresearchgate.net This enables precise temperature control, making it feasible to run highly exothermic reactions or maintain cryogenic conditions that would be difficult to manage in a large tank. acs.org

Scalability and Efficiency : Scaling up a flow process can be as simple as running the reactor for a longer period or by "scaling-out" (running multiple reactors in parallel). researchgate.net This avoids the complex re-optimization often required when moving from a laboratory flask to a large plant reactor. Flow systems can also be automated and integrated with in-line analysis and purification, leading to higher efficiency and cleaner products. mdpi.comspringerprofessional.de

The synthesis of Remdesivir, which involves a critical cyanation step, serves as a prominent case study where continuous flow chemistry was successfully implemented to enable safe and efficient large-scale production. researchgate.netacs.orgacs.orgscielo.br These same principles are directly applicable to the industrial synthesis of this compound, offering a pathway to safer and more efficient manufacturing. acs.org

Applications in Drug Discovery and Medicinal Chemistry

Role as a Key Pharmaceutical Intermediate

tert-Butyl 2-cyanopiperazine-1-carboxylate serves as a fundamental building block in the synthesis of a variety of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine (B1678402) nitrogens allows for selective reactions at the other nitrogen, while the cyano group at the 2-position provides a handle for further chemical transformations. This strategic arrangement of functional groups makes it a highly sought-after intermediate in the pharmaceutical industry.

The piperazine ring is a common scaffold in many approved drugs, and This compound provides a convenient entry point for the synthesis of a wide range of substituted piperazine-containing heterocyclic compounds. The Boc-protected nitrogen can be deprotected and subsequently reacted with various electrophiles, while the second nitrogen can participate in reactions such as N-alkylation or N-arylation. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This versatility allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

The true value of This compound lies in its role as a precursor to molecules with specific biological activities. Its structural components can be found in various inhibitors targeting enzymes implicated in disease pathogenesis. The piperazine moiety often serves as a linker or a key pharmacophoric element that interacts with the target protein. The ability to introduce diverse substituents onto the piperazine ring allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The synthesis of various biologically active molecules often involves multicomponent reactions where such versatile building blocks are crucial. nih.gov

Integration into Target-Specific Drug Discovery Programs

The strategic importance of This compound is evident in its application in the development of targeted therapies, particularly in the field of oncology.

While direct synthesis of approved PARP inhibitors starting from This compound is not extensively documented in publicly available literature, the synthesis of various PARP inhibitors involves the use of Boc-protected piperazine intermediates. nih.gov For instance, the synthesis of some thieno[3,4-d]imidazole-4-carboxamide based PARP-1 inhibitors involves coupling a piperazine-containing fragment to the core structure. nih.gov The cyano group in This compound could potentially be transformed into a carboxamide or other functional groups present in known PARP inhibitors, making it a plausible and valuable starting material for novel analogues.

Table 1: Selected PARP Inhibitors Containing a Piperazine Moiety

Inhibitor Name Status Role of Piperazine Moiety
Olaparib Approved Part of the pharmacophore, contributes to solubility and bioavailability.
Rucaparib Approved Key structural component influencing target binding.

This table presents examples of PARP inhibitors where a piperazine or a related cyclic amine is a key structural feature.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including gliomas and acute myeloid leukemia. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which drives tumorigenesis. Consequently, inhibitors of mutant IDH1 are a promising therapeutic strategy.

A notable class of mutant IDH1 inhibitors is based on a pyridinone scaffold. nih.govfrontiersin.org The design of these inhibitors often involves a scaffold hopping approach from initial lead compounds to improve properties like potency and solubility. frontiersin.org The synthesis of these complex molecules frequently utilizes piperazine-containing building blocks. For example, the development of pyridinone quinolinones as mutant-specific IDH1 inhibitors has been reported, where the piperazine moiety can be introduced to modulate the compound's properties. frontiersin.org

While a direct synthesis of a specific pyridinone-based IDH1 inhibitor from This compound is not explicitly detailed in the reviewed literature, the general synthetic strategies for these inhibitors often involve the coupling of a piperazine derivative to the core heterocyclic structure. The Boc-protected nature of This compound makes it an ideal candidate for such synthetic routes, allowing for controlled introduction of the piperazine unit. The cyano group could then be further elaborated to introduce additional diversity or functionality as required by the structure-activity relationship (SAR) studies of these inhibitors.

Table 2: Research Findings on Pyridinone-Based Mutant IDH1 Inhibitors

Study Focus Key Findings Reference
Synthesis of Pyridinone Quinolinoes Scaffold hopping from a phenyl ring to a pyridinone improved properties and introduced a hydrogen bond acceptor. frontiersin.org

Exploration in the Synthesis of Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

Structure-Activity Relationship (SAR) Studies in IDH1 Inhibition

Mutations in isocitrate dehydrogenase 1 (IDH1) are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives tumorigenesis. Consequently, the development of mutant IDH1 inhibitors is a major focus of cancer research.

While direct structure-activity relationship (SAR) studies for this compound as an IDH1 inhibitor are not extensively reported in publicly available literature, the piperazine scaffold is a key feature in several known IDH1 inhibitors. SAR studies on related piperazine-containing IDH1 inhibitors reveal crucial insights into the structural requirements for potent inhibition. For instance, in a series of imidazole-based IDH1 inhibitors, the piperazine moiety plays a critical role in establishing key interactions within the allosteric binding site of the mutant enzyme. nih.gov

The general SAR for piperazine-based IDH1 inhibitors suggests that:

Piperazine Core: The piperazine ring often serves as a central scaffold to orient other functional groups correctly within the binding pocket. Its nitrogen atoms can form crucial hydrogen bonds with amino acid residues.

Substituents on Piperazine: Modifications at the N1 and N4 positions of the piperazine ring significantly impact potency and selectivity. For example, the introduction of aryl or heteroaryl groups at one nitrogen and smaller alkyl or functionalized groups at the other can fine-tune the inhibitor's properties.

Role of the Cyano Group: While not always present, a cyano group, as seen in this compound, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, contributing to binding affinity.

Based on these general principles, it can be inferred that derivatives of this compound could be promising candidates for IDH1 inhibition. The 2-cyano group could potentially interact with key residues in the allosteric site, and the piperazine scaffold provides a robust framework for further optimization.

Table 1: Inferred SAR for IDH1 Inhibition Based on Piperazine Analogs

MoietyInferred Role in IDH1 InhibitionReference
Piperazine RingCentral scaffold for optimal orientation of substituents. nih.gov
N1-Substituent (e.g., Boc group)Can be replaced with various aryl or heteroaryl groups to enhance potency. nih.gov
N4-SubstituentCan be modified to improve pharmacokinetic properties. nih.gov
2-Cyano GroupPotential hydrogen bond acceptor or bioisostere.N/A

Applications in Other Therapeutic Areas (e.g., Angiogenesis, Anti-infection, Apoptosis)

The versatility of the piperazine scaffold extends beyond IDH1 inhibition. Derivatives of this compound have potential applications in several other therapeutic areas.

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Piperazine derivatives have been investigated as anti-angiogenic agents. For instance, certain piperazine-containing compounds have been shown to inhibit vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis. The structural flexibility of the piperazine core allows for the design of molecules that can interfere with the protein-protein interactions essential for angiogenesis.

Anti-infection: The piperazine ring is a common feature in many anti-infective agents. Derivatives have shown activity against a range of pathogens, including bacteria and fungi. nih.gov The mechanism of action often involves the inhibition of essential microbial enzymes. For example, piperazine-based compounds have been developed as inhibitors of bacterial DNA gyrase and fungal glucan synthase. nih.gov The cyano group in this compound could also contribute to anti-infective activity, as nitrile-containing compounds have been explored for their antimicrobial properties.

Apoptosis: Inducing apoptosis (programmed cell death) in cancer cells is a key strategy in cancer therapy. Numerous piperazine derivatives have been reported to induce apoptosis through various mechanisms. nih.govnih.govplos.org These include the inhibition of survival signaling pathways, such as the PI3K/AKT pathway, and the activation of caspases, which are the executioners of apoptosis. nih.gov The this compound scaffold can be elaborated to incorporate functionalities that target key regulators of apoptosis.

Advanced Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a lead compound with promising activity is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

Rational Design Strategies for Analog Generation

Rational drug design plays a pivotal role in the optimization of lead compounds. For derivatives of this compound, several strategies can be employed:

Structure-Based Drug Design: If the crystal structure of the target enzyme (e.g., mutant IDH1) in complex with a ligand is available, it can guide the design of new analogs. The Boc group on this compound can be replaced with various substituents designed to fit snugly into specific pockets of the enzyme's active or allosteric site, thereby increasing binding affinity and selectivity.

Bioisosteric Replacement: The cyano group can be replaced with other functional groups that have similar electronic and steric properties (bioisosteres), such as a trifluoromethyl group or a small heterocycle. This can lead to improved metabolic stability or altered binding interactions.

Scaffold Hopping: The piperazine ring itself can be replaced with other heterocyclic scaffolds to explore new chemical space and potentially discover compounds with novel intellectual property.

Table 2: Rational Design Strategies for Analogs

StrategyDescriptionPotential Outcome
Structure-Based DesignUtilizing the 3D structure of the target to guide modifications.Increased potency and selectivity.
Bioisosteric ReplacementReplacing a functional group with another of similar properties.Improved metabolic stability, altered binding.
Scaffold HoppingReplacing the core scaffold with a different heterocycle.Novel chemical entities with potentially improved properties.

Computational Chemistry in Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, accelerating the lead optimization process and reducing the need for extensive and costly experimental synthesis and testing.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies can help to prioritize which analogs to synthesize by predicting their binding affinity and mode of interaction with the target, such as IDH1.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of piperazine-based inhibitors, the activity of new, unsynthesized analogs can be predicted, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding interactions and the conformational changes that may occur upon binding. This can help to refine the design of inhibitors with improved residence time on the target.

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. While direct evidence of its activity as an IDH1 inhibitor is still emerging, the well-established role of the piperazine moiety in numerous bioactive compounds, including those targeting IDH1, highlights its significant potential. Through rational design strategies, guided by SAR studies and computational chemistry, derivatives of this compound can be optimized to generate potent and selective inhibitors for a range of therapeutic targets. Further exploration of this chemical scaffold is warranted and holds promise for the development of novel therapeutics to address unmet medical needs in oncology and other disease areas.

Analytical Methodologies and Characterization in Academic Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and, when applicable, the enantiomeric excess of chiral compounds like tert-butyl 2-cyanopiperazine-1-carboxylate. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. In the context of this compound, it is particularly crucial for determining enantiomeric excess, especially for its chiral (S)-enantiomer. Research has demonstrated the use of chiral stationary phases (CSPs) to resolve the enantiomers. For instance, a Chiralcel OD-H column is effective for this type of separation. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

A typical HPLC method for the chiral analysis of a related compound involves a normal-phase mobile system. nih.gov The conditions can be adapted for this compound, as detailed in the table below.

Table 1: Illustrative HPLC Conditions for Chiral Analysis

Parameter Value
Column Chiralcel OD-H
Mobile Phase 10% Isopropanol in Hexane
Flow Rate 0.5 mL/min

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a high-pressure variant of HPLC, offers faster analysis times and greater resolution, making it suitable for high-throughput screening and purity assessment. While specific UPLC methods for this compound are not extensively detailed in readily available literature, methods for analogous piperazine (B1678402) and piperidine (B6355638) derivatives are well-established. These methods typically utilize reversed-phase columns, such as C18, with a gradient elution of water and an organic solvent like acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape. google.com

Table 2: General UPLC Conditions for Piperazine Derivatives

Parameter Value
Column Acquity UPLC HSS C18
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 - 1.0 mL/min

| Detection | UV or Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For N-Boc protected compounds like this compound, GC analysis can be challenging due to the potential for thermal degradation of the tert-butyloxycarbonyl (Boc) protecting group in the high-temperature GC inlet. This can lead to the formation of byproducts and inaccurate quantification.

Despite this, GC coupled with a mass spectrometer (GC-MS) can be employed for the analysis of related piperazine compounds, often after derivatization to increase volatility and thermal stability. However, for the intact analysis of this compound, careful optimization of the injection port temperature is crucial to prevent decomposition.

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, fully assigned spectrum for this compound is not publicly detailed, the expected chemical shifts can be inferred from the known values of similar N-Boc protected piperazines and related nitrile-containing compounds. The ¹H NMR would show characteristic signals for the tert-butyl protons, the piperazine ring protons, and the proton adjacent to the nitrile group. The ¹³C NMR would display distinct resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperazine ring, and the nitrile carbon.

Table 3: General NMR Parameters

Parameter Value
Instrument 400 MHz NMR Spectrometer
Solvents CDCl₃, DMSO-d₆
Internal Standard Tetramethylsilane (TMS)

| Nuclei | ¹H, ¹³C |

Mass Spectrometry (MS), including LC-MS

Mass spectrometry is a vital tool for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly used technique. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

In LC-MS analysis, the compound is typically ionized using electrospray ionization (ESI) in positive mode, which results in the formation of a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured. In a study involving the synthesis of a larger molecule incorporating this compound, the resulting product was analyzed by LCMS, confirming the successful incorporation of the piperazine moiety. nih.gov Patent literature also describes the use of an Agilent LC-MS system with a ZORBAX SB-C18 column for the analysis of reaction mixtures containing this compound. google.com

Table 4: LC-MS Data for a Derivative of this compound

Parameter Value
Ionization Mode ESI+
Observed Ion [M+H]⁺ (for a derivative) 612.2 m/z nih.gov

| LC Column Example | Agilent ZORBAX SB-C18 google.com |

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of N-Boc protected piperazine derivatives, including this compound. This method allows for the determination of molecular weight and provides insights into the structural integrity of the compound by analyzing its fragmentation patterns.

In a typical positive ion mode ESI-MS analysis, the molecule is expected to be protonated, primarily at one of the nitrogen atoms of the piperazine ring, to form the pseudomolecular ion [M+H]⁺. The presence of the tert-butoxycarbonyl (Boc) group and the cyano group influences the fragmentation cascade.

Detailed research findings on analogous compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, have shown the formation of characteristic ions under ESI conditions. researchgate.net For this compound, the primary observed ion would be the protonated molecule [M+H]⁺. Further fragmentation is anticipated to involve the loss of the tert-butyl group as isobutylene (B52900) (56 Da), a common fragmentation pathway for Boc-protected amines, leading to a significant fragment ion. nih.gov Another potential fragmentation pathway is the loss of the entire Boc group (100 Da).

A plausible ESI-MS fragmentation pattern for this compound is detailed in the table below, based on established fragmentation of similar structures.

Ionm/z (calculated)Description
[M+H]⁺212.14Protonated molecule
[M+Na]⁺234.12Sodium adduct
[M-C₄H₈+H]⁺156.08Loss of isobutylene from the Boc group
[M-Boc+H]⁺112.08Loss of the tert-butoxycarbonyl group
This interactive data table presents the predicted ESI-MS data.

Other Advanced Analytical Techniques

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry in the case of chiral compounds. While specific crystallographic data for this compound is not widely published, extensive research on closely related N-Boc piperazine derivatives provides a robust model for its expected solid-state conformation. researchgate.netnih.govresearchgate.net

In the case of enantiomerically pure samples, such as the (S)- or (R)-enantiomer, X-ray crystallography can unambiguously establish the absolute configuration of the chiral center at C2. The analysis of the crystal structure would reveal key geometric parameters.

ParameterExpected Value/RangeSignificance
Piperazine Ring ConformationChairMost stable energetic conformation.
N1-C(Boc) bond length~1.36 ÅTypical for a carbamate.
C-N-C bond angles in ring~110-114°Indicative of sp³ hybridization of nitrogen atoms. nih.gov
Boc group positionEquatorialMinimizes steric strain.
This interactive data table summarizes the expected crystallographic parameters based on analogous structures.

The crystal packing is likely to be influenced by weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which are common in such structures and contribute to the stability of the crystal lattice. nih.gov

Theoretical and Computational Studies on Tert Butyl 2 Cyanopiperazine 1 Carboxylate

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. While specific docking studies for tert-Butyl 2-cyanopiperazine-1-carboxylate are not extensively documented in publicly available literature, the general approach for similar piperazine-based compounds involves a multi-step process. This typically includes the generation of a 3D conformation of the ligand, preparation of the target protein structure, and the use of a scoring function to rank the potential binding poses.

For piperazine (B1678402) derivatives, molecular docking has been instrumental in identifying and optimizing ligands for various targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.gov For instance, computational studies on piperazine-based compounds have been used to investigate their interactions with the sigma-1 receptor, a target implicated in a range of neurological disorders. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

A representative workflow for a docking study involving a compound like this compound would involve:

Ligand Preparation: Generation of a low-energy 3D conformer of the molecule.

Receptor Preparation: Obtaining the crystal structure of the target protein and preparing it by adding hydrogen atoms and assigning charges.

Docking Simulation: Using software to explore the conformational space of the ligand within the binding site of the receptor.

Pose Analysis and Scoring: Evaluating the predicted binding poses based on a scoring function that estimates the binding free energy.

ParameterDescriptionTypical Software/Method
Ligand PreparationGeneration of 3D structure and assignment of charges.Avogadro, ChemDraw
Receptor PreparationObtaining and cleaning a protein structure from the Protein Data Bank (PDB).AutoDockTools, Maestro
Docking AlgorithmAlgorithm used to predict the binding pose.AutoDock, GOLD, Glide
Scoring FunctionFunction to rank the predicted poses.AutoDock Vina, ChemScore
Post-Docking AnalysisAnalysis of intermolecular interactions.PyMOL, LigPlot+

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For piperazine derivatives, DFT calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and intermolecular interactions.

Such calculations for this compound would allow for the determination of its electrostatic potential surface, which can highlight regions of the molecule that are electron-rich or electron-poor, and thus prone to specific types of interactions.

Quantum Chemical PropertyTypical Computational MethodSignificance
Optimized GeometryDFT (e.g., B3LYP/6-31G*)Provides the most stable 3D structure and bond parameters.
HOMO-LUMO GapDFTIndicates chemical reactivity and electronic stability.
Dipole MomentDFTQuantifies the overall polarity of the molecule.
Electrostatic PotentialDFTVisualizes charge distribution and potential interaction sites.

Conformational Analysis and Stereochemical Impact

For 1-acyl-2-substituted piperazines, computational studies have shown a preference for the axial conformation of the substituent at the 2-position. nih.gov This preference is significant as it dictates the spatial orientation of the substituent, which can be critical for its interaction with a biological target. nih.gov The axial orientation can place key functional groups in a specific arrangement that may mimic the binding mode of other known ligands. nih.gov

Conformational FeatureDescriptionExpected Impact on this compound
Piperazine Ring ConformationThe piperazine ring typically adopts a chair conformation.A chair conformation is the most likely stable form.
Orientation of 2-Cyano GroupThe cyano group at C2 can be in an axial or equatorial position.A preference for the axial orientation is anticipated based on similar structures. nih.gov
Influence of 1-Boc GroupThe bulky Boc group can influence ring dynamics.May increase the energy barrier for ring inversion.
StereochemistryThe presence of a chiral center at C2 leads to enantiomers.The (R) and (S) enantiomers will have distinct 3D structures and potentially different biological activities.

Patents and Intellectual Property Landscape

Review of Key Patents Involving tert-Butyl 2-cyanopiperazine-1-carboxylate

A review of the patent literature reveals the utility of this compound as a versatile intermediate in the synthesis of a range of therapeutic agents. Several key patents highlight its application in the development of novel drugs.

One of the notable patents in this context is EP0754686A1 , titled "2-cyanopiperazine and use thereof for the synthesis of biologically active substances". While this patent primarily focuses on 2-cyanopiperazine, it discloses its utility in producing optically active N-tert-butyl-2-piperazine carboxamide, a crucial intermediate for the HIV protease inhibitor, Indinavir. google.com The patent describes a method for producing 2-cyanopiperazine, which can then be derivatized to compounds like this compound for further synthetic steps.

Another significant patent, US9073900B2 , titled "Dihydroquinone derivatives of piperidine (B6355638) and piperazine (B1678402)," describes the synthesis of compounds with potential applications in treating schizophrenia. google.com The patent details the preparation of piperazine compounds by condensing 4-bromo-2-nitro-benzonitrile with 1-Boc-piperazine (a related piperazine derivative) to form an intermediate that is further elaborated. While not directly naming this compound, the synthetic strategies outlined are highly relevant and showcase the importance of such protected piperazine intermediates in building complex molecular architectures for central nervous system disorders.

The following interactive table provides a summary of key patent information where this compound or closely related structures are pivotal intermediates.

Patent NumberTitleAssignee/ApplicantSummary of the Role of the Compound
EP0754686A1 2-cyanopiperazine and use thereof for the synthesis of biologically active substancesNot explicitly stated in the provided abstractDescribes the synthesis of 2-cyanopiperazine, a precursor that can be converted to this compound, for the preparation of intermediates for HIV protease inhibitors like Indinavir. google.com
US9073900B2 Dihydroquinone derivatives of piperidine and piperazineKing Abdulaziz City for Science and Technology, King Fahd University of Petroleum and MineralsOutlines synthetic routes to piperazinyl-3,4-dihydroquinazolin-2(1H)-ones for the treatment of schizophrenia, utilizing Boc-protected piperazine intermediates. google.com

Strategic Patenting in Pharmaceutical Development

The patenting of key intermediates like this compound is a cornerstone of a robust intellectual property strategy in the pharmaceutical industry. This approach, often part of a broader "evergreening" or "life-cycle management" strategy, allows companies to build a formidable patent portfolio around a commercially successful drug. nih.gov

By securing patents on essential building blocks and their synthetic routes, pharmaceutical companies can effectively create multiple layers of protection that extend beyond the patent on the final active pharmaceutical ingredient (API). This multi-layered protection can deter or delay generic competition even after the primary patent on the drug has expired. nih.gov

The strategic importance of patenting intermediates lies in several key areas:

Control over the Supply Chain: A patent on a crucial intermediate can give a company control over its production and supply, potentially limiting the ability of competitors to manufacture the final API.

Blocking Alternative Synthetic Routes: By patenting not just the intermediate itself but also the specific processes to make it, companies can make it more difficult and costly for generic manufacturers to design non-infringing synthetic pathways.

Strengthening the Patent Portfolio: Patents on intermediates add to the density of the "patent thicket" around a drug, creating a more complex legal landscape for potential challengers to navigate.

Extending Market Exclusivity: While a patent on an intermediate does not extend the term of the patent on the final drug, it can create new patent-protected opportunities for improved or more cost-effective manufacturing processes, thereby maintaining a competitive edge.

Future Directions and Emerging Research Avenues

Development of Novel Derivatizations and Functionalizations

The chemical architecture of tert-butyl 2-cyanopiperazine-1-carboxylate provides multiple avenues for structural modification, enabling the synthesis of diverse libraries of compounds with potentially enhanced biological activities. Future research will likely focus on several key areas of derivatization and functionalization:

Manipulation of the Piperazine (B1678402) Ring: The secondary amine within the piperazine ring (once the Boc group is removed) is a prime site for functionalization. Future work will likely involve acylation, alkylation, arylation, and reductive amination to introduce a wide array of substituents. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. For instance, the synthesis of related piperazine-carboxylates has been achieved through nucleophilic displacement reactions, a strategy that can be broadly applied. researchgate.net

Transformation of the Cyano Group: The nitrile moiety is a versatile functional group that can be converted into various other functionalities. Future derivatizations may include:

Reduction to a primary amine, which can then be further functionalized.

Hydrolysis to a carboxylic acid or an amide, introducing hydrogen bonding capabilities.

Cyclization reactions to form heterocyclic rings, such as tetrazoles, which are known to be bioisosteres of carboxylic acids.

Addition of nucleophiles to the carbon-nitrogen triple bond to create more complex structures. For example, the development of 2-cyanoacrylamide derivatives as reversible covalent inhibitors highlights the potential of leveraging the reactivity of a cyano-containing scaffold. nih.gov

Stereoselective Synthesis: The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound and its derivatives will be crucial. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target effects.

A summary of potential derivatization strategies is presented in the table below.

Functional GroupDerivatization ReactionPotential New Functional Group
Piperazine N-H (after deprotection)Acylation, Alkylation, Reductive Amination, ArylationAmide, Substituted Amine, Tertiary Amine
Cyano GroupReductionPrimary Amine
Cyano GroupHydrolysisCarboxylic Acid, Amide
Cyano GroupCycloaddition (e.g., with azides)Tetrazole

Exploration in New Therapeutic Applications

While the existing applications of piperazine-containing compounds are broad, the unique structural features of this compound open the door to new therapeutic possibilities. Future research is anticipated to explore its potential in a variety of disease areas:

Oncology: The piperazine scaffold is a common feature in many approved anticancer drugs. The ability to generate diverse libraries of derivatives from this compound makes it an attractive starting point for screening against various cancer cell lines and molecular targets. The development of kinase inhibitors, which often feature heterocyclic cores, is a particularly promising avenue. For example, the synthesis of imidazopyridine derivatives as TAK1 inhibitors showcases the potential for developing targeted cancer therapies from novel heterocyclic scaffolds. nih.gov

Infectious Diseases: The piperazine ring is a well-established pharmacophore in anthelmintic and antibacterial agents. Novel derivatives of this compound could be investigated for their efficacy against a range of pathogens, including drug-resistant strains.

Central Nervous System (CNS) Disorders: Piperazine derivatives have shown activity as antipsychotics, antidepressants, and anxiolytics. The conformational rigidity of the piperazine ring in this compound can be exploited to design ligands with high selectivity for specific CNS receptors, potentially leading to new treatments for neurological and psychiatric conditions.

Metabolic Diseases: Emerging research has implicated various signaling pathways in the development of metabolic disorders such as diabetes and obesity. The development of novel modulators of these pathways, potentially derived from the this compound scaffold, could offer new therapeutic strategies. The synthesis of new drugs, such as olutasidenib (B609739) for certain types of leukemia, often involves complex heterocyclic intermediates, underscoring the importance of versatile building blocks. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The synergy between traditional medicinal chemistry and advanced computational tools is set to revolutionize the drug discovery process. Artificial intelligence (AI) and machine learning (ML) are poised to play a pivotal role in accelerating the development of new drugs based on the this compound scaffold.

Virtual Screening and Target Identification: AI algorithms can analyze vast biological and chemical datasets to identify potential protein targets for derivatives of this compound. dlapiper.commdpi.com Machine learning models can then be used to perform large-scale virtual screening of computationally generated libraries of derivatives to predict their binding affinity and selectivity for these targets. astrazeneca.comnih.gov This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design novel molecules from scratch with desired pharmacological properties. accscience.com By providing the model with the this compound scaffold as a starting point, it can generate new derivatives with optimized efficacy, selectivity, and pharmacokinetic profiles. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry intuition. nih.gov

Predictive Modeling of ADMET Properties: A major challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Machine learning models, particularly deep neural networks, can be trained on large datasets of known drugs to predict the ADMET profiles of new derivatives of this compound with increasing accuracy. mdpi.comastrazeneca.com This allows for the early identification and elimination of candidates with unfavorable properties, improving the success rate of drug development. accscience.com

The integration of AI and ML in the drug discovery pipeline for this compound is summarized in the table below.

AI/ML ApplicationDescriptionPotential Impact
Virtual ScreeningHigh-throughput computational screening of virtual compound libraries against biological targets. dlapiper.comAccelerated identification of hit compounds.
De Novo DesignGenerative models create novel molecules with desired properties. accscience.comDiscovery of novel and patentable chemical entities.
ADMET PredictionMachine learning models predict the pharmacokinetic and toxicity profiles of compounds. astrazeneca.comReduced late-stage attrition of drug candidates.
Target IdentificationAI algorithms analyze biological data to identify novel drug targets. mdpi.comExpansion of therapeutic applications for the scaffold.

The convergence of advanced synthetic methodologies, exploration into new therapeutic areas, and the power of artificial intelligence will undoubtedly unlock the full potential of this compound as a valuable building block in the future of drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-cyanopiperazine-1-carboxylate, and what reaction conditions are critical for high yield?

  • The compound is synthesized via nucleophilic substitution of tert-butyl 2-bromopiperazine with sodium cyanide. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature : Reactions typically proceed at 50–80°C to balance reaction rate and side-product formation .
  • Purification : Silica gel chromatography is commonly used to isolate the product, with purity confirmed by HPLC (>97%) .

Q. How is the stereochemistry of tert-butyl 2-cyanopiperazine-1-carboxylate characterized, and what analytical techniques are essential?

  • Chiral chromatography (e.g., using Chiralpak® columns) resolves enantiomers [(R)- and (S)-forms] .
  • NMR spectroscopy : 13C^{13}\text{C}-NMR distinguishes the cyano group’s resonance (~115 ppm) and tert-butyl carbons (28–30 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms spatial arrangement and hydrogen-bonding patterns (e.g., N–H···O interactions) .

Q. What are the primary chemical reactivities of the cyano and tert-butyloxycarbonyl (Boc) groups in this compound?

  • Cyano group : Acts as an electrophile in nucleophilic additions (e.g., with Grignard reagents) or undergoes reduction to amines using LiAlH4_4 .
  • Boc group : Removed under acidic conditions (e.g., TFA/DCM) to expose the piperazine amine, enabling further functionalization .

Advanced Research Questions

Q. How do variations in reaction solvents and catalysts affect enantioselectivity during synthesis?

  • Solvent effects : Non-polar solvents (e.g., toluene) reduce racemization but slow reaction kinetics. Polar solvents (e.g., DMF) may induce partial epimerization .
  • Catalysts : Chiral phase-transfer catalysts (e.g., cinchona alkaloids) improve enantiomeric excess (ee >90%) in asymmetric syntheses .
  • Contradictions : Some studies report conflicting ee values under identical conditions, suggesting trace impurities (e.g., metal ions) may influence stereochemical outcomes .

Q. How can computational methods resolve contradictions in pharmacological activity data across studies?

  • Docking simulations : Molecular dynamics (MD) models predict interactions with neurotransmitter receptors (e.g., 5-HT1_1A), explaining variability in IC50_{50} values due to conformational flexibility .
  • SAR analysis : Comparing substituent effects (e.g., cyano vs. cyclopropyl groups) highlights steric and electronic contributions to target affinity .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

  • pH control : Buffers (pH 7.4) minimize Boc group hydrolysis.
  • Light sensitivity : Storage at –20°C in amber vials prevents cyanohydrin formation .
  • Degradation pathways : LC-MS identifies primary degradation products (e.g., de-cyano derivatives), guiding formulation adjustments .

Q. How does hydrogen-bonding topology influence crystallization outcomes?

  • Graph set analysis (e.g., Etter’s notation) classifies intermolecular interactions. For example, R22(8)R_2^2(8) motifs stabilize crystal lattices via N–H···O bonds .
  • Crystallization solvents : Ethanol/water mixtures yield needle-like crystals suitable for diffraction, while acetone promotes twinning .

Methodological Guidance

  • Contradiction resolution : Cross-validate NMR and X-ray data to confirm structural assignments when synthetic yields deviate .
  • Advanced characterization : Use synchrotron radiation for high-resolution crystallography to resolve disordered moieties in the piperazine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.